molecular formula C15H19FO4S B13105160 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid

Cat. No.: B13105160
M. Wt: 314.4 g/mol
InChI Key: MHECDEUVSVYLTD-UHFFFAOYSA-N
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Description

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dioxane ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the condensation of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Thioacetic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(4-Chlorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
  • 2-(((2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
  • 2-(((2-(4-Methylphenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid

Uniqueness

The presence of the fluorophenyl group in 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C15H19FO4S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]methylsulfanyl]acetic acid

InChI

InChI=1S/C15H19FO4S/c1-14(2)8-19-15(20-9-14,10-21-7-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)

InChI Key

MHECDEUVSVYLTD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(CSCC(=O)O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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